Enantiomeric Identity Dictates Pharmacologically Relevant Fluoxetine Stereochemistry: (S)- vs. (R)-Enantiomer
The (S)-enantiomer (CAS 84773-29-5) is the direct chiral precursor for (S)-fluoxetine, the eutomer responsible for serotonin reuptake inhibition [1]. The (R)-enantiomer (CAS 102339-81-1) would yield (R)-fluoxetine, which displays markedly different pharmacological activity . Industrial processes for chiral resolution of the racemate achieve >90% enantiomeric excess (ee) for the (S)-enantiomer, a specification critical for pharmaceutical intermediate procurement .
| Evidence Dimension | Enantiomeric identity and pharmacological outcome of derived fluoxetine |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 84773-29-5); absolute configuration (S) at C-2; precursor to (S)-fluoxetine (eutomer) |
| Comparator Or Baseline | (R)-enantiomer (CAS 102339-81-1); absolute configuration (R) at C-2; precursor to (R)-fluoxetine (distomer) |
| Quantified Difference | Absolute stereochemical inversion at C-2; (S)-fluoxetine is the clinically approved SSRI; (R)-fluoxetine has distinct pharmacological profile with reduced SERT affinity |
| Conditions | Stereochemical assignment by X-ray crystallography and pharmacological evaluation of resolved fluoxetine enantiomers (Robertson et al., 1988) |
Why This Matters
Procurement of the incorrect enantiomer leads to synthesis of the pharmacologically distinct distomer, rendering the intermediate unsuitable for pharmaceutical-grade fluoxetine production.
- [1] Robertson, D. W., Jones, N. D., Swartzendruber, J. K., Yang, K. S., & Wong, D. T. (1988). Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor. Journal of Medicinal Chemistry, 31(7), 1412–1417. View Source
